molecular formula C16H15N3O B12490106 N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide

N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide

Cat. No.: B12490106
M. Wt: 265.31 g/mol
InChI Key: VFJZGTPIAYRETA-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide

InChI

InChI=1S/C16H15N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h2-10H,11H2,1H3,(H,17,18)

InChI Key

VFJZGTPIAYRETA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide typically involves the reaction of 1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of ortho-phenylenediamine and benzaldehyde, followed by cyclization and subsequent N-methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects cell division and can lead to cell death, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide is unique due to its specific structural features, such as the presence of both benzimidazole and benzamide moieties, as well as the N-methyl group

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